5-(2-Methylbenzoyl)-2-furoic acid
Description
5-(2-Methylbenzoyl)-2-furoic acid is a substituted furoic acid derivative featuring a furan ring with a carboxylic acid group at position 2 and a 2-methylbenzoyl substituent at position 5. The methylbenzoyl group introduces steric bulk and electron-donating effects due to the methyl moiety, distinguishing it from other furoic acid analogs.
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(2-methylbenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(17-10)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
TWUDOTWQIDNKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TOFA (5-(Tetradecyloxy)-2-Furoic Acid)
- Structure : A long tetradecyloxy chain at position 5.
- Mechanism : Inhibits acetyl-CoA carboxylase (ACC1), a rate-limiting enzyme in fatty acid synthesis. TOFA forms a CoA ester (TOFyl-CoA), which directly inhibits ACC1, reducing malonyl-CoA levels and suppressing lipogenesis .
- Biological Impact : Reduces lipid accumulation, inhibits rotavirus replication, and synergizes with FASN inhibitors (e.g., C75) .
- Contrast with Target Compound : The tetradecyloxy chain enhances lipophilicity, promoting membrane interaction, whereas the aromatic 2-methylbenzoyl group in 5-(2-methylbenzoyl)-2-furoic acid may favor protein-binding via π-π interactions.
5-(4-Nitrophenyl)-2-Furoic Acid
- Structure : Nitro group at position 4 of the phenyl ring.
- Properties : The electron-withdrawing nitro group increases acidity (pKa ~3.5) compared to electron-donating substituents. This compound is a precursor for carbamate derivatives (e.g., t-butyl carbamate 75h) .
- Contrast : Nitro groups enhance reactivity in electrophilic substitutions, whereas the methylbenzoyl group in the target compound may improve metabolic stability.
5-(2-Thienyl)-2-Furoic Acid
- Structure : Thiophene substituent at position 5.
- Molecular weight: 194.21 g/mol .
- Contrast : Thiophene’s smaller size and polarizability compared to 2-methylbenzoyl may reduce steric hindrance but limit aromatic stacking interactions.
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | 2-Methylbenzoyl | ~246.25* | High lipophilicity, electron-donating effects |
| TOFA | Tetradecyloxy | 368.52 | Extremely lipophilic, ACC1 inhibition |
| 5-(4-Nitrophenyl)-2-furoic acid | 4-Nitrophenyl | 233.18 | Electron-withdrawing, acidic |
| 5-(2-Methoxyphenyl)-2-furoic acid | 2-Methoxyphenyl | 218.21 | Moderate lipophilicity, O-methyl resonance |
*Calculated based on similar structures.
- Lipophilicity : TOFA’s long alkyl chain confers the highest logP (~8), while this compound likely has intermediate lipophilicity (logP ~3–4) due to the aromatic substituent.
- Acidity : Electron-withdrawing groups (e.g., nitro) lower pKa (e.g., ~3.5 for 5-(4-nitrophenyl)-2-furoic acid), whereas electron-donating groups (methyl, methoxy) raise pKa (~4.5–5.0) .
Pharmacokinetic Considerations
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